molecular formula C18H22N2O3S B2867425 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-carboxamide CAS No. 941964-44-9

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-carboxamide

Cat. No.: B2867425
CAS No.: 941964-44-9
M. Wt: 346.45
InChI Key: QIRWGNBWAHCEJL-UHFFFAOYSA-N
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Description

N-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene carboxamide core linked to a 3-methoxyphenyl group and a morpholinoethyl side chain. The morpholino moiety (a six-membered ring containing oxygen and nitrogen) enhances solubility and may influence pharmacokinetic properties, while the 3-methoxyphenyl group could modulate steric and electronic interactions with biological targets.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-5-2-4-14(12-15)16(20-7-9-23-10-8-20)13-19-18(21)17-6-3-11-24-17/h2-6,11-12,16H,7-10,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRWGNBWAHCEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound : N-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)thiophene-2-carboxamide Thiophene carboxamide 3-Methoxyphenyl, morpholinoethyl Hypothesized antimicrobial/anticancer activity (structural inference) -
(E)-3-((1-Benzyl-3,4-dicyclopropylpiperazin-2-ylidene)amino)-N-(2-morpholinoethyl)thiophene-2-carboxamide Thiophene carboxamide Benzyl-dicyclopropylpiperazine, morpholinoethyl Synthesized (40% yield); potential CNS/GPCR modulation due to piperazine
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole acetamide 2-Chlorophenyl, morpholinoacetamide High purity (95%); structural analog with thiazole core
N-(4-(3-Methoxy-4-(Trifluoromethyl)phenyl)thiazol-2-yl)-5-Nitrothiophene-2-carboxamide Thiophene carboxamide 3-Methoxy-4-(CF₃)phenyl, nitro group Antibacterial activity (narrow spectrum); nitro group critical for potency
N-{2,2,2-Trichloro-1-[(4-Methoxyphenyl)Amino]Ethyl}-2-Thiophenecarboxamide Thiophene carboxamide 4-Methoxyphenyl, trichloroethyl Increased lipophilicity; potential pharmacokinetic differences vs. target compound
N-(2-Nitrophenyl)Thiophene-2-Carboxamide Thiophene carboxamide 2-Nitrophenyl Structural studies show planar aromatic systems; weak intermolecular interactions
N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide Acetamide Naphthyloxy, morpholinoethyl Cytotoxic in HeLa cells (IC₅₀ ~1–3 µM); morpholinoethyl may enhance membrane permeability

Key Comparative Analyses

Substituent Effects on Bioactivity
  • Morpholinoethyl Group: Present in the target compound and several analogs (e.g., ), this group likely improves solubility and membrane permeability. In , its inclusion correlated with cytotoxic effects, suggesting a role in enhancing cellular uptake.
  • Methoxy Positioning: The target compound’s 3-methoxyphenyl group contrasts with 4-methoxy derivatives (e.g., ).
  • Nitro vs. Non-Nitro Derivatives: Nitrothiophene carboxamides (e.g., ) exhibit antibacterial activity linked to the nitro group’s electron-withdrawing effects. The absence of this group in the target compound may reduce antibacterial potency but mitigate toxicity risks.
Pharmacological Hypotheses
  • Anticancer Potential: Morpholinoethyl-thiophene hybrids (e.g., ) demonstrate cytotoxicity, implying the target compound may share this activity.
  • Antimicrobial Activity : While nitro-substituted thiophenes () are antibacterial, the target’s 3-methoxyphenyl group could redirect activity toward fungal or antiparasitic targets.

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